Menin-MLL inhibitor-25

Menin-MLL inhibition protein-protein interaction biochemical IC50

Menin-MLL inhibitor-25 (compound A6) addresses the need for a well-characterized tool with intermediate potency to dissect menin-MLL biology without immediate cytotoxicity. Its biochemical IC₅₀ of 0.38 µM enables broad dose-response studies (0.1-10 µM) to probe downstream targets like HOXA9 and MEIS1. Key differentiators: • Validated anti-proliferative activity in MV4-11 cells (IC₅₀ 1.07 µM) with confirmed apoptosis induction (43% at 10 µM) and G0/G1 arrest. • Dose- and time-dependent suppression of HOXA9/MEIS1 expression, ideal for transcriptional mechanism studies. • ≥98% purity with ambient-temperature shipping stability, ensuring reliable global delivery for routine assay deployment.

Molecular Formula C28H28FN7
Molecular Weight 481.6 g/mol
Cat. No. B12381092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenin-MLL inhibitor-25
Molecular FormulaC28H28FN7
Molecular Weight481.6 g/mol
Structural Identifiers
SMILESC1CN(CCC1N2C=C(C3=C(N=CN=C32)N)C4=CC=C(C=C4)F)CC5CN(C5)C6=CC=C(C=C6)C#N
InChIInChI=1S/C28H28FN7/c29-22-5-3-21(4-6-22)25-17-36(28-26(25)27(31)32-18-33-28)24-9-11-34(12-10-24)14-20-15-35(16-20)23-7-1-19(13-30)2-8-23/h1-8,17-18,20,24H,9-12,14-16H2,(H2,31,32,33)
InChIKeyZDVWOCJIBVEFQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Menin-MLL inhibitor-25 Overview


Menin-MLL inhibitor-25 (also designated as compound A6) is a small-molecule inhibitor of the protein-protein interaction between menin and MLL (mixed lineage leukemia) fusion proteins . It demonstrates an in vitro IC₅₀ of 0.38 µM for disrupting the menin-MLL interaction . Functionally, the compound exhibits anti-proliferative activity in MLL-rearranged leukemia cell lines, induces apoptosis, causes G0/G1 cell cycle arrest, and reverses differentiation arrest . It is available from multiple reputable research reagent vendors for basic and preclinical scientific investigations.

Menin-MLL inhibitor-25: Why Substitution Fails


Menin-MLL inhibitors constitute a structurally and pharmacologically diverse class with widely varying potencies, selectivity profiles, and off-target liabilities [1]. For example, biochemical IC₅₀ values for menin-MLL disruption span four orders of magnitude, from low nanomolar (e.g., 14.7 nM for MI-503 [1]) to micromolar (e.g., 0.38 µM for Menin-MLL inhibitor-25 ). Cellular anti-proliferative efficacy in MLL-rearranged versus non-MLL cell lines also differs markedly between compounds, with some showing >100-fold selectivity while others exhibit more modest windows . Consequently, substituting one inhibitor for another without rigorous validation can yield discordant biological outcomes, confound dose-response relationships, and compromise reproducibility in experiments assessing menin-MLL dependency, downstream gene expression (e.g., HOXA9, MEIS1), or phenotypic responses [2].

Menin-MLL inhibitor-25: Comparative Evidence


Menin-MLL Interaction Disruption Potency

Menin-MLL inhibitor-25 demonstrates a menin-MLL interaction disruption IC₅₀ of 0.38 µM . This places it in the intermediate potency range relative to other widely used tool compounds. It is approximately 1.2-fold less potent than MI-2 (IC₅₀ = 0.45 µM [1]) and 5-fold more potent than MI-1 (IC₅₀ = 1.9 µM ), but approximately 26-fold less potent than the advanced preclinical compounds MI-463 (IC₅₀ = 15.3 nM) and MI-503 (IC₅₀ = 14.7 nM) [2].

Menin-MLL inhibition protein-protein interaction biochemical IC50

Anti-Proliferative Activity in Leukemia Cell Lines

Menin-MLL inhibitor-25 exhibits anti-proliferative activity with IC₅₀ values of 1.07 µM in MV4-11 cells (MLL-AF4 rearranged), >10 µM in HL-60 cells (non-MLL rearranged), and 6.7 µM in SU-DHL-6 cells (B-cell lymphoma) . In contrast, the highly potent inhibitor M-89 demonstrates IC₅₀ values of 25 nM in MV4-11 cells and 55 nM in MOLM-13 cells (another MLL-rearranged line), with >100-fold selectivity over HL-60 cells . The selectivity window for Menin-MLL inhibitor-25 (at least 9.3-fold between MV4-11 and HL-60) is narrower than that observed with M-89.

MLL-rearranged leukemia MV4-11 anti-proliferative IC50

Apoptosis and Cell Cycle Arrest in MV4-11 Cells

Menin-MLL inhibitor-25 induces apoptosis in MV4-11 cells in a concentration-dependent manner, with apoptosis rates of 6.09% at 0.1 µM, 8.86% at 1 µM, and 43.08% at 10 µM after 24 hours of treatment . It also induces G0/G1 cell cycle arrest in a dose-dependent manner at concentrations of 0.01, 0.1, and 1 µM . This phenotypic response is consistent with the expected mechanism of menin-MLL inhibition [1], though no direct quantitative comparator data is available for this specific endpoint with other menin-MLL inhibitors in the same assay system.

apoptosis G0/G1 arrest MV4-11 cells

HOXA9 and MEIS1 Downregulation

Menin-MLL inhibitor-25 reduces the expression of HOXA9 and MEIS1, two key MLL fusion target genes, in a time- and dose-dependent manner in MV4-11 cells at concentrations of 0.1 and 0.5 µM over 24 and 48 hours . This modulation of downstream transcriptional targets provides functional evidence of menin-MLL pathway engagement. Similar downregulation of HOXA9 and MEIS1 has been observed with other menin-MLL inhibitors such as MI-463 and MI-503 [1], confirming a class-level effect.

HOXA9 MEIS1 gene expression

Physicochemical Properties and Solubility

Menin-MLL inhibitor-25 (MW = 481.57 g/mol; formula C₂₈H₂₈FN₇) is typically soluble in DMSO at concentrations up to 10 mM . This solubility profile supports the preparation of concentrated stock solutions for in vitro assays. While no direct comparative solubility data is available for other menin-MLL inhibitors, the moderate molecular weight and heteroaromatic structure are consistent with acceptable solubility for cell-based studies. No in vivo formulation or pharmacokinetic data is reported for this compound.

solubility formulation DMSO solubility

Menin-MLL inhibitor-25: Research Applications


Mechanistic Studies of Menin-MLL Dependency

Given its confirmed anti-proliferative activity in MV4-11 cells (IC₅₀ = 1.07 µM) and its ability to induce apoptosis and G0/G1 arrest , Menin-MLL inhibitor-25 is well-suited for detailed mechanistic studies investigating the consequences of partial menin-MLL pathway inhibition. Its intermediate potency (IC₅₀ = 0.38 µM) allows for a broad dose range (e.g., 0.1–10 µM) to be explored without immediate cytotoxicity, facilitating the dissection of dose-dependent effects on downstream targets such as HOXA9 and MEIS1 .

Positive Control for Menin-MLL Inhibitor Assays

The well-characterized biochemical and cellular activity profile of Menin-MLL inhibitor-25 makes it an appropriate positive control for researchers establishing new menin-MLL interaction assays, fluorescence polarization assays, or cell viability screens. Its reported IC₅₀ values (biochemical: 0.38 µM ; cellular: 1.07 µM in MV4-11 ) provide clear benchmarks for assay validation and inter-laboratory reproducibility.

Comparator for SAR Studies

With a biochemical IC₅₀ of 0.38 µM , Menin-MLL inhibitor-25 occupies an intermediate position in the potency spectrum of menin-MLL inhibitors. This characteristic renders it a useful comparator in SAR studies aimed at understanding how structural modifications influence potency, selectivity, and cellular efficacy. Its ~26-fold lower potency compared to advanced preclinical compounds like MI-503 (IC₅₀ = 14.7 nM [1]) provides a clear reference point for quantifying improvements achieved through medicinal chemistry optimization.

Transcriptional Modulation of MLL Targets

Menin-MLL inhibitor-25's demonstrated ability to downregulate HOXA9 and MEIS1 mRNA expression in MV4-11 cells makes it a suitable tool for transcriptional studies investigating the menin-MLL regulatory network. Researchers can employ this compound to interrogate the kinetics and concentration-dependence of target gene suppression, providing insight into the transcriptional consequences of disrupting the menin-MLL interaction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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